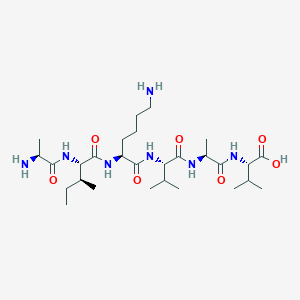![molecular formula C13H16N2OS B12540921 Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- CAS No. 676272-69-8](/img/structure/B12540921.png)
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- is a compound that features an indole moiety, which is a common structure in many biologically active molecules. The indole structure is known for its presence in various natural products and pharmaceuticals, making this compound of significant interest in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- typically involves the coupling of tryptamine with a carboxylic acid derivative. One common method is the DCC-mediated (N,N’-dicyclohexylcarbodiimide) coupling between carboxylic acids and amines . This method is widely used for the preparation of amides, esters, and anhydrides. The reaction conditions usually involve the use of a dehydrating agent like DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated indole derivatives.
Aplicaciones Científicas De Investigación
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe for biochemical pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. This compound may exert its effects by binding to serotonin receptors, influencing neurotransmitter release, and modulating inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different substituents.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct chemical properties.
Uniqueness
Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto- is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other indole derivatives and makes it a valuable compound for various applications.
Propiedades
Número CAS |
676272-69-8 |
|---|---|
Fórmula molecular |
C13H16N2OS |
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)ethyl]-2-sulfanylpropanamide |
InChI |
InChI=1S/C13H16N2OS/c1-9(17)13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8-9,15,17H,6-7H2,1H3,(H,14,16) |
Clave InChI |
GTVPFKWRFVVXPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCC1=CNC2=CC=CC=C21)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


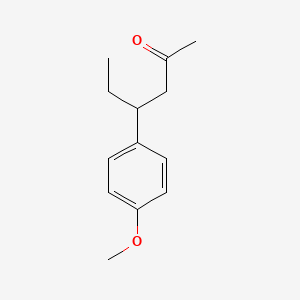
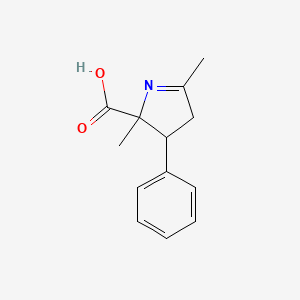
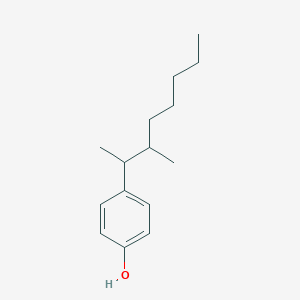
![Phenol, 3-[5-(2-naphthalenylamino)-3-pyridinyl]-](/img/structure/B12540849.png)
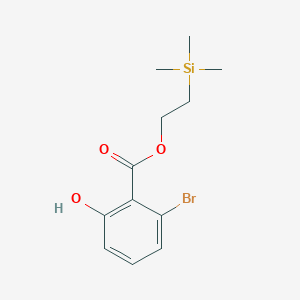
![2-Methylidene-8-{[tri(propan-2-yl)silyl]oxy}octan-1-ol](/img/structure/B12540862.png)
![Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12540863.png)
![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
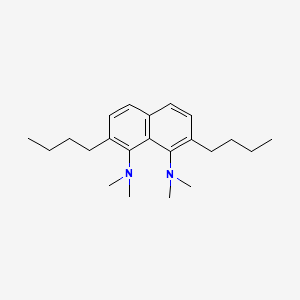
![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylthiophen-2-amine](/img/structure/B12540893.png)
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
